molecular formula C16H18N2OS B12541821 Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-07-7

Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-

Cat. No.: B12541821
CAS No.: 832099-07-7
M. Wt: 286.4 g/mol
InChI Key: BYIUCWKGFLJOLH-UHFFFAOYSA-N
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Description

Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then treated with an appropriate amine to yield the desired thiourea derivative .

Industrial Production Methods

On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiourea dioxide, substituted thioureas, and various amine derivatives .

Scientific Research Applications

Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.

    Industry: Utilized in the production of dyes, photographic films, and textiles

Mechanism of Action

The mechanism of action of thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Thiourea derivatives can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its antioxidant effects.

Properties

CAS No.

832099-07-7

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)ethylthiourea

InChI

InChI=1S/C16H18N2OS/c1-12(18-16(17)20)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H3,17,18,20)

InChI Key

BYIUCWKGFLJOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=S)N

Origin of Product

United States

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